5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid can be achieved through several routes. One common method involves the double dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . This reaction yields cyclohexa-1,3-diene, which can then be further functionalized to introduce the amino and carboxylic acid groups at the desired positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the cyclohexa-1,3-diene ring to single bonds, yielding cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds to 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid include:
Cyclohexa-1,3-diene: A simpler structure without the amino and carboxylic acid groups.
Gabaculine: A compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific functional groups and their positions on the cyclohexa-1,3-diene ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
134039-31-9 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-3,6H,4-5,9H2,(H,10,11) |
InChI Key |
FGBPJZKBYYFXOE-UHFFFAOYSA-N |
SMILES |
C1C(C=CC=C1C(=O)O)CN |
Canonical SMILES |
C1C(C=CC=C1C(=O)O)CN |
Synonyms |
1,3-Cyclohexadiene-1-carboxylicacid,5-(aminomethyl)-(9CI) |
Origin of Product |
United States |
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